molecular formula C7H10N2O2 B062573 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 165744-15-0

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B062573
CAS No.: 165744-15-0
M. Wt: 154.17 g/mol
InChI Key: UXDZNQXVCFIDJL-UHFFFAOYSA-N
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Description

5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of ethyl acetoacetate with methylhydrazine. The reaction is carried out in an ethanol solution at a controlled temperature to ensure the formation of the desired pyrazole derivative . Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by methylation using methyl iodide .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazole N-oxides. Common oxidizing agents include hydrogen peroxide and peracids[][3].

    Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride[][3].

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring. Common reagents include halogens, nitrating agents, and sulfonating agents[][3].

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature[][3].

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere[][3].

    Substitution: Halogens, nitrating agents, sulfonating agents; reactions are conducted in the presence of catalysts such as Lewis acids[][3].

Major Products:

    Oxidation: Pyrazole N-oxides[][3].

    Reduction: Hydrazine derivatives[][3].

    Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives[][3].

Comparison with Similar Compounds

  • 3-Methyl-1H-pyrazole-5-carboxylic acid
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 5-Methyl-1H-pyrazole-3-carboxylic acid

Comparison: 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 3-methyl-1H-pyrazole-5-carboxylic acid, the ethyl group at position 5 enhances its lipophilicity, potentially improving its ability to cross biological membranes . The presence of the methyl group at position 1 also affects its electronic properties, making it a more potent inhibitor of certain enzymes .

Properties

IUPAC Name

5-ethyl-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-5-4-6(7(10)11)8-9(5)2/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDZNQXVCFIDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601549
Record name 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165744-15-0
Record name 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165744-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
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Synthesis routes and methods

Procedure details

Ethyl 5-ethyl-1-methylpyrazole-3-carboxylate (6.86 g) in ethanol (70 ml) was treated with sodium hydroxide (1.58 g) in water (30 ml) and heated under reflux for 6 h. The solution was concentrated and the aqueous phase washed with ethyl acetate before adding dichloromethane (50 ml). The solution was acidified with 5M hydrochloric acid, and the mixture exhaustively extracted with dichloromethane. The remaining undissolved solid was filtered off suspended in water and the pH adjusted to 6 with saturated sodium hydrogen carbonate. The solution was again extracted with dichloromethane. The combined organic layers were dried over anhydrous magnesium sulphate and concentrated to give the title compound as a white solid, (2.72 g, 47%); (Found: M+, 154.0742. C7H10N2O2 requires M, 154.0742); nmax (CH2Cl2) 3689 and 1760 cm- ; dH (CDCl3) 1.30 (3H, t, J7.4 Hz), 2.64 (2H, q, J7.4 Hz), 3.88 (3H, s) and 6.65 (1H, s).
Quantity
6.86 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
47%

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